molecular formula C15H18N2O7 B156574 Z-Glu-Gly-OH CAS No. 1634-89-5

Z-Glu-Gly-OH

Cat. No. B156574
CAS RN: 1634-89-5
M. Wt: 338.31 g/mol
InChI Key: FDTUHSFTKCRNSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis and Characterization of Z-Glu-Gly-OH

Synthesis Analysis The synthesis of Z-Glu-Gly-OH can be inferred from the methodologies described in the literature. For instance, a solution-phase synthesis approach is detailed where Z-Glu-OH is converted into a cyclic anhydride, which is then transformed into regioisomeric α- and γ-dipeptides . This process involves the esterification of Z-Glu-Gly-OtBu with 4-methylumbelliferone, leading to the final substrate compound Z-Glu(HMC)-Gly-OH, which is closely related to Z-Glu-Gly-OH . Additionally, the synthesis of zinc glutarates from various zinc sources, which involves coordination with carboxyl oxygen atoms, provides insights into the potential coordination chemistry that could be applicable to the synthesis of Z-Glu-Gly-OH complexes .

Molecular Structure Analysis The molecular structure of Z-Glu-Gly-OH and its related compounds has been extensively studied. For example, the conformational study of Z-Glu-OH reveals the importance of dispersion interactions in stabilizing the peptide structure . The gas-phase conformational preferences were determined using IR-UV ion-dip spectra and density functional theory (DFT), which identified three conformations for Z-Glu-OH . Similarly, the structure of zinc complexes with N-glycosides derived from D-glucosamine and ethylenediamine provides a basis for understanding the coordination environment that could be present in Z-Glu-Gly-OH metal complexes .

Chemical Reactions Analysis The reactivity of Z-Glu-Gly-OH can be deduced from related studies. For instance, the fluorogenic transglutaminase substrate Z-Glu(HMC)-Gly-OH, derived from Z-Glu-OH, is used for the kinetic characterization of inhibitors and amine-type acyl acceptor substrates . This indicates that Z-Glu-Gly-OH could potentially participate in similar enzymatic reactions. Additionally, the interaction of D-glucuronic acid with metal ions to form complexes suggests that Z-Glu-Gly-OH may also form complexes with metal ions, influencing its reactivity .

Physical and Chemical Properties Analysis The physical and chemical properties of Z-Glu-Gly-OH can be related to those of similar compounds. For example, the thermal and spectroscopic properties of Zn-Al-CO(3) layered double hydroxide, which was modified with ethylene glycol, provide insights into the thermal stability and intermolecular interactions that could be expected for Z-Glu-Gly-OH . The X-ray absorption and NMR spectroscopic investigations of zinc glutarates offer information on the local and microstructures that could be relevant to the physical characterization of Z-Glu-Gly-OH complexes .

Scientific Research Applications

  • Fluorogenic Transglutaminase Substrate Synthesis :

    • Z-Glu(HMC)-Gly-OH is synthesized for use as a dipeptidic fluorogenic transglutaminase substrate. It offers advantages in kinetic characterization of inhibitors and biogenic amines like serotonin, histamine, and dopamine (Wodtke, Pietsch, & Löser, 2020).
  • Enzymatic Stability Studies :

    • Z-Glu-Gly-OH-related peptides have been utilized to study the enzymatic stability, particularly in understanding enzyme resistance in peptide structures (English & Stammer, 1978).
  • Modification of Carbon Nanotube Surfaces :

    • A solvent-free method involving Z-Gly-OH has been explored for generating amino groups on carbon nanotube surfaces, highlighting its potential in nanotechnology applications (Gorshkova, Gorshkov, & Pavelyev, 2021).
  • Study of Peptide Fragmentation Reactions :

    • Z-Glu-Gly-OH and related compounds are used in mass spectrometry studies to understand the fragmentation patterns of protonated peptides, contributing to analytical chemistry and molecular biology (Harrison, 2003).
  • Research in Biomineralization :

    • In the study of biomineralization, Z-Glu-Gly-OH analogs are investigated for their adsorption behavior on hydroxyapatite surfaces, providing insights into the organic-inorganic interaction at the atomic level (Pan, Tao, Xu, & Tang, 2007).
  • Glyoxalase System Study :

    • Z-Glu-Gly-OH related molecules have been instrumental in studying the glyoxalase system in cells, which is critical in preventing glycation reactions mediated by alpha-oxoaldehydes, a process important in understanding diabetes and other diseases (Thornalley, 2003).

Future Directions

Future directions for Z-Glu-Gly-OH could involve its use in the development of novel protease-cleavable linkers for selective drug delivery .

properties

IUPAC Name

(4S)-5-(carboxymethylamino)-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O7/c18-12(19)7-6-11(14(22)16-8-13(20)21)17-15(23)24-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,22)(H,17,23)(H,18,19)(H,20,21)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTUHSFTKCRNSD-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Glu-Gly-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Glu-Gly-OH
Reactant of Route 2
Reactant of Route 2
Z-Glu-Gly-OH
Reactant of Route 3
Reactant of Route 3
Z-Glu-Gly-OH
Reactant of Route 4
Reactant of Route 4
Z-Glu-Gly-OH
Reactant of Route 5
Reactant of Route 5
Z-Glu-Gly-OH
Reactant of Route 6
Reactant of Route 6
Z-Glu-Gly-OH

Citations

For This Compound
5
Citations
R Wodtke, G Schramm, J Pietzsch, M Pietsch… - …, 2016 - Wiley Online Library
… From the investigations done in this study with regard to the substrate properties of different peptidic scaffolds, the dipeptide Z-Glu-Gly-OH seemed to be most suitable for performing …
G Horstmann, J Ewert, T Stressler, L Fischer - Applied microbiology and …, 2020 - Springer
… CP-PG, the amount of released ammonia was quantified by an ammonia determination kit (Yamaguchi and Yokoe 2000; Yamaguchi et al. 2001), whereas the peptide Z-Glu-Gly-OH …
Number of citations: 8 link.springer.com
H YAJIMA, Y OKADA, Y KINOMURA… - Chemical and …, 1969 - jstage.jst.go.jp
Total synthesis of monkey β-melanocyte-stimulating hormone was described. The synthesis involved in the coupling reaction of N at-butoxycarbonyl-β-t-butylaspartyl-γ-t-…
Number of citations: 15 www.jstage.jst.go.jp
R Wodtke, C Hauser, G Ruiz-Gomez… - Journal of medicinal …, 2018 - ACS Publications
… in fluorescence over time due to the TGase 2-catalyzed hydrolysis of the water-soluble fluorogenic acyl donor Z-Glu(HMC)-Gly-OH, resulting in the formation of HMC and Z-Glu-Gly-OH. …
Number of citations: 31 pubs.acs.org
岡田芳男 - 1969 - repository.kulib.kyoto-u.ac.jp
このうち α-MSH は, 他の動物たとえば牛, 局, 羊等のそれと構造上全く同じであり, すでにその合成も報告されている. しかしサル β-MSH は, その構造中にアルギニルメチオニンという合成困難な…
Number of citations: 4 repository.kulib.kyoto-u.ac.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.